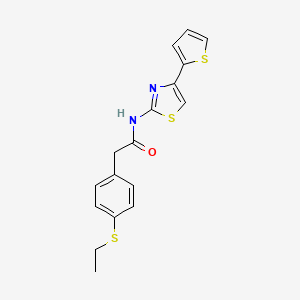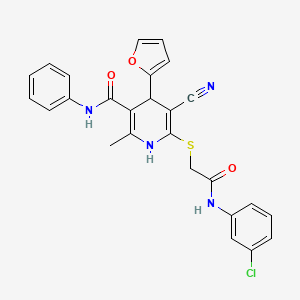
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds with a 1,2,4-oxadiazole ring, similar in structure to the queried compound, has demonstrated significant biological activity, including antitumor properties. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and evaluated for their antitumor activity across various cell lines, showcasing the potential of such compounds in cancer research (Maftei et al., 2013).
Chemical Reactions and Mechanisms
Studies have delved into the electrochemical behaviors and reactions involving quinazoline derivatives, shedding light on proton transfer pathways and hydrogen bond formations that are crucial for understanding the chemical properties and reactivities of such compounds (Macías-ruvalcaba et al., 2004).
Applications in Herbicide Development
Quinazoline-2,4-dione derivatives, akin to the compound , have been explored for their herbicidal activity. Research has identified several novel triketone-containing quinazoline-2,4-dione derivatives with significant herbicidal activity against a variety of weeds, highlighting the agricultural applications of these chemicals (Wang et al., 2014).
Photophysical Properties
The study of quinazoline derivatives also extends to their photophysical properties. Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with computational methods like HOMO-LUMO and NBO analysis, have been conducted on related compounds to understand their electronic structures and potential applications in materials science (Sebastian et al., 2015).
Multicomponent Synthesis Techniques
Advancements in synthesis techniques have enabled the efficient creation of complex quinazoline derivatives through multicomponent reactions. For example, PEG1000-based dicationic acidic ionic liquids have been utilized as catalysts in the one-pot synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the versatility and efficiency of modern synthetic methods (Ren et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol and a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
Numéro CAS |
1207025-49-7 |
Formule moléculaire |
C27H24N4O4 |
Poids moléculaire |
468.513 |
Nom IUPAC |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-34-21-14-12-20(13-15-21)25-28-24(35-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 |
Clé InChI |
OGGLMKIQSPJMPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)






![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)



